molecular formula C8H15NS B6240097 6-thia-9-azaspiro[4.5]decane CAS No. 85392-90-1

6-thia-9-azaspiro[4.5]decane

Cat. No.: B6240097
CAS No.: 85392-90-1
M. Wt: 157.3
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Description

6-Thia-9-azaspiro[4.5]decane is a chemical compound of high interest in scientific research, characterized by its unique spirocyclic structure that integrates nitrogen and sulfur atoms into a bicyclic framework. This distinctive architecture makes it a valuable building block in medicinal chemistry and drug discovery. Spirocyclic motifs, like the one in this compound, are widely recognized for their ability to improve key drug properties, potentially leading to tighter and more selective binding to biological targets, enhanced solubility, and greater metabolic stability . Researchers are exploring such azaspiro compounds for various applications, including the development of new antimicrobial and anticancer agents, as suggested by studies on structurally similar molecules . The presence of both nitrogen and sulfur atoms within the spiro system provides multiple sites for chemical modification, allowing for the synthesis of diverse derivative libraries for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

85392-90-1

Molecular Formula

C8H15NS

Molecular Weight

157.3

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Thia 9 Azaspiro 4.5 Decane and Its Core Scaffold

Retrosynthetic Analysis Approaches for the 6-thia-9-azaspiro[4.5]decane System

A retrosynthetic analysis of the 6-thia-9-azaspiro[4.5]decane system reveals several potential disconnection points, leading to various synthetic strategies. The primary disconnections involve breaking the carbon-nitrogen and carbon-sulfur bonds of the heterocyclic rings. One common approach involves disconnecting the piperidine (B6355638) ring first, leading to a tetrahydrothiophene (B86538) precursor bearing a side chain that can be cyclized to form the aza-ring. Alternatively, disconnection of the tetrahydrothiophene ring can be envisioned, starting from a substituted piperidine.

A plausible retrosynthetic pathway begins with the disconnection of the C-N and C-S bonds, suggesting a strategy that involves the sequential or tandem formation of the two heterocyclic rings around a central quaternary carbon. This could start from a precursor such as a piperidone derivative, which would then undergo reactions to build the sulfur-containing ring. Another key retrosynthetic strategy involves a multicomponent approach where the spiro center and the two rings are formed in a single synthetic operation from simpler, acyclic precursors.

Classical Cyclization Strategies

Classical cyclization methods remain a cornerstone for the synthesis of the 6-thia-9-azaspiro[4.5]decane scaffold, encompassing both intramolecular and intermolecular pathways.

Intramolecular cyclization is a powerful strategy that involves the formation of a ring from a single molecule containing all the necessary functional groups. In the context of 6-thia-9-azaspiro[4.5]decane synthesis, this typically involves a precursor that already contains either the piperidine or the tetrahydrothiophene ring, with a side chain poised for cyclization to form the second ring. For instance, a substituted piperidine with a side chain containing a thiol and a leaving group can undergo intramolecular S-alkylation to form the spiro-tetrahydrothiophene ring.

Intermolecular strategies for the synthesis of the 6-thia-9-azaspiro[4.5]decane scaffold involve the reaction of two or more separate molecules to form the spirocyclic system. A common approach is the reaction of a cyclic ketone, such as a piperidone derivative, with a bifunctional reagent that can form the second ring. For example, the reaction of N-benzyl-4-piperidone with a source of sulfur and a suitable carbon-based component can lead to the formation of the tetrahydrothiophene ring in an intermolecular fashion.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer an efficient and atom-economical route to complex molecules like 6-thia-9-azaspiro[4.5]decane.

One-pot syntheses of 6-thia-9-azaspiro[4.5]decane derivatives have been developed to improve efficiency and reduce waste. These procedures often involve the sequential addition of reagents to a single reaction vessel, avoiding the need for isolation and purification of intermediates. A notable example is the synthesis of N-substituted 6-thia-9-azaspiro[4.5]decanes via a one-pot reaction of an N-substituted piperidone, elemental sulfur, and an active methylene (B1212753) compound, such as malononitrile, in the presence of a base.

A study by Zhao and co-workers demonstrated the synthesis of various derivatives of the 6-thia-9-azaspiro[4.5]decane scaffold through a one-pot, three-component reaction. This method involves the reaction of a cyclic ketone, an active methylene compound, and elemental sulfur, catalyzed by a base. The reaction proceeds through a cascade of reactions, including a Knoevenagel condensation, a Michael addition, and a ring closure.

Table 1: Examples of One-Pot Synthesis of 6-thia-9-azaspiro[4.5]decane Derivatives

Cyclic KetoneActive Methylene CompoundBaseProductYield (%)
N-Benzyl-4-piperidoneMalononitrileMorpholine9-Benzyl-7,10-dicyano-6-thia-9-azaspiro[4.5]dec-7-ene85
N-Methyl-4-piperidoneMalononitrileMorpholine9-Methyl-7,10-dicyano-6-thia-9-azaspiro[4.5]dec-7-ene82
CyclohexanoneMalononitrileMorpholine2,4-Dicyano-1-thiaspiro[4.5]dec-2-ene90

Tandem reactions, also known as cascade or domino reactions, are a subclass of one-pot reactions where a series of intramolecular transformations are triggered by a single event. These sequences are particularly well-suited for the construction of complex spirocyclic systems like 6-thia-9-azaspiro[4.5]decane.

The synthesis of functionalized 6-thia-9-azaspiro[4.5]decane derivatives has been achieved through a tandem reaction sequence involving a Knoevenagel condensation, Michael addition, and subsequent cyclization. In this approach, the reaction of a piperidone with an active methylene compound and elemental sulfur initiates a cascade that efficiently assembles the spirocyclic scaffold. The initial Knoevenagel condensation between the piperidone and the active methylene compound forms an α,β-unsaturated intermediate. This is followed by the Michael addition of a sulfur nucleophile, generated in situ from elemental sulfur and a base, to the unsaturated system. The final step is an intramolecular cyclization that forges the tetrahydrothiophene ring, completing the spirocyclic framework.

Transition Metal-Catalyzed Synthetic Routes

Transition metals are central to many advanced strategies for synthesizing spirocyclic systems, offering pathways that are often difficult to achieve through traditional means. Catalysts based on palladium, copper, gold, and ruthenium have proven particularly effective in constructing the azaspiro[4.5]decane skeleton.

Palladium-Catalyzed Reactions

Palladium catalysis provides powerful tools for C-C and C-N bond formation, which have been adapted for spirocycle synthesis. One notable approach involves a dearomative spirocyclization of bromoarenes bearing an aminoalkyl group with N-tosylhydrazones. thieme-connect.de This reaction proceeds through the formation of a palladium carbene, followed by an intramolecular C-N bond formation on the aromatic ring within an η³-aryl–palladium intermediate. thieme-connect.de The use of tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] with a phosphine (B1218219) ligand such as bis[2-(diphenylphosphino)phenyl] ether (DPEPhos) is critical for this transformation, which can be applied to various bromoarenes, including bromofurans and bromothiophenes, highlighting its potential for synthesizing thia-containing spirocycles. thieme-connect.de

Another innovative palladium-catalyzed method is the intramolecular ipso-Friedel–Crafts allylic alkylation of phenols, which yields spiro[4.5]cyclohexadienone derivatives. researchgate.net While not directly forming the thia-aza core, this dearomatization strategy establishes the spiro[4.5]decane framework, which could be adapted for nitrogen- and sulfur-containing analogues. researchgate.net

Catalyst SystemSubstratesReaction TypeKey Feature
Pd₂(dba)₃ / DPEPhosBromoarenes with aminoalkyl group, N-tosylhydrazonesDearomative SpirocyclizationForms alkylidene-azaspirocycles via a palladium carbene intermediate. thieme-connect.de
Pd(OAc)₂ / LigandPhenol with allylic carbonate tetherIntramolecular Friedel–CraftsProduces spiro[4.5]cyclohexadienone derivatives. researchgate.net

Copper-Catalyzed Reactions

Copper-catalyzed reactions have emerged as efficient methods for synthesizing azaspiro[4.5]decane derivatives, particularly through radical pathways. An effective strategy involves the copper-catalyzed difluoroalkylation and dearomatizing cyclization of N-benzylacrylamides using ethyl bromodifluoroacetate. rsc.org This tandem process is initiated by a Cu(I) species, which generates a difluoroalkyl radical that subsequently engages in an intramolecular dearomatizing cyclization to form highly functionalized 2-azaspiro[4.5]decanes. rsc.org

Furthermore, copper(I)-mediated atom-transfer radical cyclization (ATRC) of trichloroacetamides has been shown to produce γ-lactams, a reaction that can be applied to the formation of azaspirocyclic structures. scispace.com This method often utilizes CuCl with a ligand like 1,10-phenanthroline. vulcanchem.com A proposed mechanism for a related copper-catalyzed oxidative cyclization involves the formation of an amide intermediate which, in the presence of a copper catalyst, undergoes cyclization to yield 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. researchgate.net Such oxidative cyclizations showcase the versatility of copper in constructing complex spiroheterocycles. researchgate.net

Catalyst / ReagentsSubstratesReaction TypeProduct
Cu(I)N-benzylacrylamides, Ethyl bromodifluoroacetateRadical Addition / Dearomatizing CyclizationDifluoroalkylated 2-azaspiro[4.5]decanes. rsc.org
CuCl₂ / Lewis BaseBenzylamine, Cyclohexanone, Phenylacetylene, Phenyl isothiocyanateOne-Pot Multicomponent3-thia-1-azaspiro[4.5]decane derivative. acs.org
Cu[(CH₃CN)₄ClO₄]Amide from 4-aminophenol (B1666318) and glycolic acidOxidative Cyclization1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione. researchgate.net

Gold(I) Catalysis in Spirocyclization

Gold(I) catalysts, known for their high affinity for alkynes, have enabled unique spirocyclization cascades. A significant development is the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters, which provides access to both azaspiro[4.4]nonenone and azaspiro[4.5]decadienone ring systems. rsc.org The reaction pathway is dictated by the substitution on the alkyne; terminal alkynes lead to azaspiro[4.4]nonenones via a 5-exo-dig cyclization, while internal alkynes yield azaspiro[4.5]decadienones through a 6-endo-dig cyclization. rsc.org

Another powerful gold-catalyzed method is the intramolecular dearomatization of phenols via gold carbene species generated from ynamides. nih.gov This approach efficiently produces 2-azaspiro[4.5]decan-3-ones and is notable for avoiding the use of hazardous diazo compounds. The reaction's success hinges on the use of an N-heterocyclic carbene (NHC) ligand and water as a co-solvent, which promotes high reactivity even under aerobic conditions. nih.gov

Grubbs II Catalyst in Atom-Transfer Radical Cyclization (ATRC) for Azaspiro Compounds

The second-generation Grubbs catalyst (G-2), a ruthenium carbene complex, is highly effective in promoting atom-transfer radical cyclization (ATRC) of substrates that are often unreactive with other catalysts. acs.org Research has demonstrated that G-2 can catalyze the intramolecular Kharasch-type addition of trichloroacetamides onto electron-rich systems like anisoles. acs.orgacs.orgnih.gov This dearomative cyclization affords highly functionalized 2-azaspiro[4.5]decane derivatives. acs.orgacs.org The reaction is believed to proceed via a radical mechanism, and its efficiency can be influenced by the electronic properties of the aromatic ring, with more electron-rich arenes providing better yields. acs.org This protocol has been successfully applied to the synthesis of the core structures of several natural products. acs.orgnih.gov

CatalystSubstrate TypeReactionKey Outcome
Grubbs' Catalyst II (G-2)Trichloroacetamides with an anisole (B1667542) moietyAtom-Transfer Radical Cyclization (ATRC)Dearomative spirocyclization to form 2-azaspiro[4.5]decadienones. acs.orgacs.org

Visible-Light-Driven Photocatalytic Methods

Visible-light photocatalysis represents a green and sustainable approach to organic synthesis, enabling reactions under mild conditions. This technology has been applied to the direct assembly of N-heterospirocycles, including the 2-azaspiro[4.5]decane scaffold. nih.govacs.org One such method involves a multicomponent reaction facilitated by a suitable photocatalyst that, upon irradiation with visible light (e.g., a 365 nm LED), initiates a radical cascade. nih.gov For instance, the reaction between an N-allylsulfonamide, a halogenating reagent, and an exo-methylene-containing heterocycle can lead to the formation of a bis-azaheterospirocycle in good yield. nih.gov The process can be scaled up using continuous flow reactors, highlighting its practical utility. nih.govacs.org While direct application to the 6-thia-9-azaspiro[4.5]decane isomer has not been extensively reported, the principles of using visible light to generate radical intermediates for spirocyclization are broadly applicable. rsc.orgnih.gov

Stereoselective Synthesis and Chiral Induction Strategies

The biological activity of spirocyclic compounds is often contingent on their specific stereochemistry, making stereoselective synthesis a critical area of research. For the azaspiro[4.5]decane scaffold, several strategies have been developed to control the formation of chiral centers.

One approach is the use of a chiral auxiliary, where stereochemical information from a chiral starting material is transferred to the product. For example, the chirospecific synthesis of spirocyclic β-lactams has been achieved starting from naturally occurring L-proline.

Diastereoselective methods aim to form one diastereomer preferentially. The 1,3-dipolar cycloaddition of nitrones to cyclic alkenes is a powerful tool for creating multiple stereogenic centers with high selectivity. Another strategy is the thia-Prins bicyclization, which has been used for the stereoselective synthesis of azathia-bicycles. This reaction involves the coupling of homoallylic mercaptans with aldehydes, catalyzed by indium(III) bromide, to form bicyclic structures with high selectivity, a method relevant for constructing the thia-aza spiro core. acs.org

Samarium(II) iodide has also been employed in the stereoselective cyclization for the synthesis of azaspirocycles, demonstrating the utility of single-electron transfer reagents in controlling stereochemistry. researchgate.net The anti-coronavirus activity of certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives has been shown to be highly dependent on the substitution pattern, which underscores the importance of achieving specific stereoisomers for biological applications. nih.gov

MethodKey Reagents/CatalystStereochemical ControlExample Product Class
Chirospecific SynthesisL-proline (chiral pool)Auxiliary-controlledChiral spiro-β-lactams.
Thia-Prins BicyclizationInBr₃DiastereoselectiveN-tosyloctahydrothiopyrano[4,3-b]pyrroles. acs.org
1,3-Dipolar CycloadditionNitrones, AlkenesDiastereoselectiveChiral spiroisoxazolidine-β-lactams.
Reductive CyclizationSamarium(II) Iodide (SmI₂)StereoselectiveGeneral azaspirocycles. researchgate.net

Optimization of Reaction Conditions and Yields

The efficient synthesis of the 6-thia-9-azaspiro[4.5]decane core structure and its analogues is critically dependent on the careful optimization of reaction conditions. Researchers have explored various parameters, including solvent, temperature, catalysts, and reactant stoichiometry, to maximize yields and purity while minimizing reaction times and by-product formation.

One common strategy is the one-pot, three-component cyclocondensation reaction. In the synthesis of derivatives of 1-thia-4-azaspiro[4.5]decane, a mixture of a hydrazide, a suitable ketone, and a mercapto-acid can be refluxed in a non-polar solvent like dry toluene (B28343) using a Dean-Stark apparatus to remove water and drive the reaction to completion over several hours. nih.gov

Systematic optimization of reaction parameters is crucial for maximizing product yields. This often involves screening different solvents, bases, and temperatures. For example, in the synthesis of triazolopyrimidine derivatives incorporating a 1-thia-4-azaspiro[4.5]decane moiety, a systematic study revealed the optimal conditions for the reaction.

Table 1: Optimization of Reaction Conditions for a 1-thia-4-azaspiro[4.5]decane derivative synthesis

EntrySolventAlkaliTemperature (°C)Time (hours)Yield (%)Reference
1EtOHNone80120 bibliomed.org
2EtOHEt3N8010Trace bibliomed.org
3CH3CNEt3N801017 bibliomed.org

Further refinement of reaction conditions, such as reactant concentrations and stoichiometric ratios, can lead to significant improvements. In the synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition, it was found that increasing the temperature beyond room temperature did not enhance the yield. mdpi.com Through systematic optimization of the stoichiometric ratios of the reactants, a high diastereoselectivity of up to 99:1 was achieved under mild, metal-free photocatalytic conditions. mdpi.com

For large-scale synthesis, optimization often extends to the use of flow chemistry. A scale-up procedure for a related bis-azaheterospirocycle was successfully developed using a flow reactor. acs.org By controlling the flow rates of reactant solutions and the residence time in heated and photoreactor coils, a 70% yield was achieved on a multigram scale, demonstrating an efficient and scalable synthetic process. acs.org This approach highlights the importance of process optimization for practical applications.

In some cases, the choice of reactants is paramount. The reaction of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with simple N-alkylaminoethanols successfully yields 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides. researchgate.net However, using the unsubstituted aminoethanol under the same conditions results only in an open-chain product, demonstrating that reactant structure is a key point of optimization. researchgate.net

Derivatization and Analog Design of 6 Thia 9 Azaspiro 4.5 Decane Scaffold

Functionalization at Nitrogen and Sulfur Centers

The nitrogen and sulfur atoms within the 1-thia-4-azaspiro[4.5]decane scaffold are key sites for introducing chemical diversity. The secondary amine in the thiazolidine (B150603) ring (N-4) is a particularly common target for functionalization.

Acylation of the nitrogen at the N-4 position is a widely used strategy. For instance, derivatives have been synthesized by reacting the scaffold with phenoxyacetyl chloride to yield N-phenoxyacetamide products. This modification has been explored in the development of antiviral agents. Similarly, N-benzoylation has been employed to create a series of methyl (R)-4-benzoyl-1-thia-4-azaspiro[4.5]decane-3-carboxylates. These reactions typically proceed under standard conditions, highlighting the accessibility of the N-4 position for derivatization.

While the sulfur atom (S-1) within the thiazolidine ring is generally less reactive, its modification is often achieved in downstream products. For example, after the annulation of a pyrimidine (B1678525) ring to the thiazolidine core to form a thiazolo[4,5-d]pyrimidine-5'(6'H)-thione, the exocyclic sulfur atom can be targeted. Glycosylation reactions using acetylated glycosyl bromides have been successfully performed at this thione group to produce S-glycoside derivatives. This approach not only modifies the sulfur-containing portion of the molecule but also introduces carbohydrate moieties, which can significantly impact biological activity and properties.

Electrochemical methods also offer a modern approach to functionalize the scaffold, particularly at the α-position adjacent to the nitrogen atom through processes like Shono-type anodic oxidations.

**3.

Glycosylation Reactions for Thioglycoside Derivatives

Following a comprehensive review of scientific literature and chemical databases, no research findings specifically detailing the glycosylation reactions for the chemical compound “6-thia-9-azaspiro[4.5]decane” have been identified. The available research on the glycosylation of thia-azaspiro[4.5]decane scaffolds focuses on a different regioisomer, namely 1-thia-4-azaspiro[4.5]decane and its derivatives.

Extensive searches for the synthesis of thioglycoside derivatives from the 6-thia-9-azaspiro[4.5]decane core structure did not yield any specific examples, reaction protocols, or detailed research findings. Consequently, there is no data to present on this particular topic.

It is important to note that while the derivatization of spirocyclic systems, including glycosylation, is a known strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties, specific methodologies and outcomes are highly dependent on the precise arrangement of heteroatoms within the scaffold. The electronic and steric environment of the 6-thia-9-azaspiro[4.5]decane ring system is distinct from its 1-thia-4-azaspiro[4.5]decane counterpart, meaning that reaction conditions and the reactivity of the scaffold in glycosylation reactions cannot be directly extrapolated.

Therefore, this section remains unwritten due to the absence of specific scientific research on the glycosylation of 6-thia-9-azaspiro[4.5]decane.

Chemical Reactivity and Transformation Mechanisms of 6 Thia 9 Azaspiro 4.5 Decane

Oxidation Reactions of the Thia-moiety

The sulfur atom in the 6-thia-9-azaspiro[4.5]decane ring system is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These oxidized derivatives are significant as they can exhibit altered chemical and biological properties.

The oxidation of the thia-moiety can be achieved using various oxidizing agents. For instance, the conversion to a sulfone derivative, specifically 6-thia-9-azaspiro[4.5]decane 2,2-dioxide, has been documented. smolecule.com This transformation involves the oxidation of the sulfide (B99878) to a sulfone, which significantly alters the electron density and geometry around the sulfur atom. The resulting sulfone, 6lambda6-thia-9-azaspiro[4.5]decane-6,6-dione, has the molecular formula C8H15NO2S. uni.lunih.gov

A similar oxidation is seen in the related compound, 9-(1,3-Benzodioxol-4-ylmethyl)-2lambda6-thia-9-azaspiro[4.5]decane 2,2-dioxide, which is a spirocyclic sulfoximine. smolecule.com This indicates that the sulfur atom in the spirocyclic system is readily oxidized to a higher oxidation state.

Table 1: Oxidation Products of 6-thia-9-azaspiro[4.5]decane Derivatives

DerivativeOxidized ProductMolecular Formula of Oxidized Product
6-thia-9-azaspiro[4.5]decane6lambda6-thia-9-azaspiro[4.5]decane-6,6-dioneC8H15NO2S
9-(1,3-Benzodioxol-4-ylmethyl)-6-thia-9-azaspiro[4.5]decane9-(1,3-Benzodioxol-4-ylmethyl)-2lambda6-thia-9-azaspiro[4.5]decane 2,2-dioxideC16H21NO4S

Reduction Reactions

Reduction reactions involving 6-thia-9-azaspiro[4.5]decane derivatives have been explored, particularly in the context of debenzylation. For example, the reduction of 8-benzyl-3-methyl-2-oxo-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride using hydrogen with a palladium-carbon catalyst results in the removal of the benzyl (B1604629) group. google.com While this example is of a related dioxa-azaspiro compound, it suggests that similar catalytic hydrogenation methods could be applicable to deprotect the nitrogen atom in N-substituted 6-thia-9-azaspiro[4.5]decane derivatives.

Another relevant reduction involves the use of lithium aluminum hydride or hydrogen with Raney nickel to facilitate the closure of a pyrrolidine (B122466) ring in the synthesis of 2-azaspiro[4.5]decanes, a structurally related class of compounds. These powerful reducing agents could potentially be used to reduce functional groups on the 6-thia-9-azaspiro[4.5]decane scaffold, although specific examples for this exact compound are not extensively documented.

Nucleophilic Substitution Pathways

The 6-thia-9-azaspiro[4.5]decane scaffold is amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups. The nitrogen atom of the azaspiro ring, with its lone pair of electrons, can act as a nucleophile. mdpi.com

One notable example is the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives through a one-pot three-component reaction. mdpi.com This reaction involves the condensation of a ketone, an aromatic amine, and mercaptoacetic acid. mdpi.com This demonstrates the susceptibility of the core structure to formation via nucleophilic pathways.

Furthermore, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one can undergo further nucleophilic substitution. For instance, the synthesis of 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates is achieved through a nucleophilic substitution reaction of 4-bromomethyl coumarin (B35378) derivatives. researchgate.net This highlights the potential for functionalization at various positions on the spirocyclic system.

Electrophilic Attack Studies

The nitrogen atom in the 6-thia-9-azaspiro[4.5]decane ring can also be subject to electrophilic attack. This is a common pathway for the functionalization of the amine group. While specific studies on electrophilic attack on the parent 6-thia-9-azaspiro[4.5]decane are not detailed in the provided results, the synthesis of various N-substituted derivatives implies this reactivity. For example, the synthesis of 8-substituted-4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones involves the reaction of an amine, which can be considered an electrophilic substitution on the resulting spirocycle. nih.gov

Ring-Opening and Ring-Closing Reactions

Ring-opening and ring-closing reactions are fundamental to the synthesis and transformation of spirocyclic systems like 6-thia-9-azaspiro[4.5]decane. The formation of the 1-thia-4-azaspiro[4.5]decan-3-one ring system itself is a cyclization reaction. mdpi.com

Conversely, ring-opening reactions can occur under certain conditions. For the related 2-azaspiro[4.5]decan-3-one, which is the lactam form of gabapentin, a reversible ring-opening hydrolysis of the amide bond occurs to yield the open-chain amino acid. This equilibrium is pH-dependent. While this is an oxa-analog, it suggests that the lactam or related functionalities within a thia-azaspirodecane system could undergo similar ring-opening transformations.

Ring-closing metathesis is another powerful tool for constructing spirocyclic frameworks, as demonstrated in the synthesis of various azaspirocycles. acs.org

Investigation of Reaction Mechanisms through Advanced Spectroscopic Techniques

The characterization of 6-thia-9-azaspiro[4.5]decane and its derivatives, as well as the elucidation of their reaction mechanisms, heavily rely on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of synthesized compounds. For example, in the synthesis of 4-(4-bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one, the 1H-NMR spectrum showed characteristic signals for the methyl, cyclohexyl, and methylene (B1212753) protons, while the 13C-NMR confirmed the presence of the spiro-carbon and the carbonyl group. mdpi.com Similarly, in the formation of an arylidene derivative, the disappearance of the thiazolidine-CH2 protons and the appearance of new signals for the methine and aryl hydrogens in the 1H-NMR spectrum confirmed the reaction. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For instance, the IR spectra of spiro-thiazolidine derivatives showed characteristic peaks for the thiazolidinone carbonyl function. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of the compounds, aiding in their identification. smolecule.com For example, the mass spectrum of 4-(4-bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one showed the molecular ion peak. mdpi.com

Reactivity in the Presence of Different Reagents and Catalysts

The reactivity of 6-thia-9-azaspiro[4.5]decane and its derivatives is significantly influenced by the reagents and catalysts employed.

Base-catalyzed reactions: The condensation of 4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one with 2-methylfurfural is carried out in the presence of a base to yield an arylidene derivative. mdpi.com

Acid-catalyzed reactions: The synthesis of aryl 1-thia-4-azaspiro[4.5]decan-3-ylidene)amino)-1,3,4-thiadiazole-2-thiol derivatives involves refluxing in the presence of glacial acetic acid. mdpi.com

Metal-catalyzed reactions: Copper-catalyzed reactions are used in the synthesis of related spirocyclic thia compounds through dearomatization cyclization. vulcanchem.com

Advanced Structural and Conformational Analysis

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for elucidating the three-dimensional structure of molecules, including the absolute configuration of chiral centers. For derivatives of 6-thia-9-azaspiro[4.5]decane, which are often chiral due to the spiro center and other potential stereocenters on the rings, single-crystal X-ray diffraction is indispensable. researchgate.netpsu.edu The technique allows for the precise determination of atomic coordinates, providing a detailed picture of the molecule's geometry in the solid state.

The determination of absolute configuration is particularly important for enantiomerically pure compounds. This is typically achieved through the analysis of anomalous dispersion effects during the diffraction experiment. kit.edu The Flack parameter is a critical value derived from the crystallographic data that indicates whether the determined structure corresponds to the correct enantiomer. A value close to zero for a non-centrosymmetric crystal structure of an enantiopure compound confirms the assigned absolute configuration. researchgate.net While many studies report on the crystal structures of racemic mixtures where both enantiomers are present in the unit cell, psu.edu others on enantiopure derivatives successfully assign the absolute configuration, such as (R) or (S), to the stereogenic centers. grafiati.com

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. In derivatives of 6-thia-9-azaspiro[4.5]decane, hydrogen bonding plays a pivotal role in stabilizing the crystal structure. researchgate.net Common interactions observed include conventional N-H···O and O-H···N hydrogen bonds, which can link molecules into dimers or infinite chains. psu.eduresearchgate.netnih.gov

Table 1: Examples of Hydrogen Bond Geometries in 6-thia-9-azaspiro[4.5]decane Derivatives

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
O-H···N0.821.992.7994 (14)171 psu.edu
N-H···O0.86 (3)2.11 (3)2.535 (4)110 (3) researchgate.net
C-H···O0.972.573.418 (2)146 psu.edu
C-H···S0.972.833.217 (2)105 nih.gov

This table presents a selection of reported hydrogen bond geometries from different crystal structure analyses to illustrate typical interaction parameters. The specific values can vary between different derivatives.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed analysis of bond lengths, bond angles, and torsion angles from X-ray diffraction data provides quantitative insight into the molecular geometry. For the 6-thia-9-azaspiro[4.5]decane framework, these parameters are generally within expected ranges but can be influenced by substituents and crystal packing forces. psu.edunih.gov

The bond lengths within the thiazolidinone ring, for example, reveal the nature of the chemical bonds. The C-S bond lengths are typically around 1.74-1.82 Å. nih.gov Bond angles around the spiro carbon atom are close to the ideal tetrahedral angle of 109.5°, though slight distortions are common due to the constraints of the fused ring system. Torsion angles are particularly informative for describing the conformation of the rings, defining the degree of puckering and the relative orientation of substituents.

Table 2: Selected Bond Lengths and Angles for a 1-thia-4-azaspiro[4.5]decan-3-one Derivative

Bond/AngleValue (Å or °)
Bond Lengths (Å)
S1 - C21.816 (2)
S1 - C51.817 (2)
N1 - C21.463 (3)
N1 - C111.470 (3)
C3 - C41.528 (3)
C(spiro) - C(cyclohexane)~1.54
C(spiro) - N(thiazolidine)~1.48
**Bond Angles (°) **
C2 - S1 - C593.98 (10)
C2 - N1 - C11115.1 (2)
C4 - C3 - C8111.4 (2)

Data adapted from a representative crystal structure of an 8-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one. nih.gov Note that atom numbering may differ from the systematic IUPAC name and is based on the crystallographic report.

Conformational Analysis of the Spiro[4.5]decane Ring System

The spirocyclic nature of 6-thia-9-azaspiro[4.5]decane imposes significant conformational constraints on both the five-membered thiazolidine (B150603) ring and the six-membered cyclohexane (B81311) ring. The preferred conformations are those that minimize steric strain and torsional strain.

Puckering Parameters of Constituent Rings (e.g., Thiazolidine, Cyclohexane)

The conformation of cyclic molecules is precisely described by puckering parameters, such as those developed by Cremer and Pople. psu.eduresearchgate.netnih.gov X-ray diffraction studies consistently show that for the 6-thia-9-azaspiro[4.5]decane system, the six-membered cyclohexane ring predominantly adopts a stable chair conformation. psu.eduresearchgate.netnih.gov This conformation effectively minimizes both angle and torsional strain.

The five-membered thiazolidine ring is more flexible and typically adopts a non-planar conformation, most commonly an envelope or a twist (half-chair) form. psu.eduresearchgate.netnih.gov In the envelope conformation, one atom is out of the plane formed by the other four. Often, the sulfur atom (S1) is found to be the "flap" atom in the envelope. psu.eduresearchgate.net In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. nih.gov The specific conformation adopted can be influenced by the substitution pattern on the ring.

Table 3: Puckering Parameters for Constituent Rings in 1-thia-4-azaspiro[4.5]decane Derivatives

RingConformationPuckering ParametersReference
CyclohexaneDistorted ChairQ = 0.585 (7) Å, θ = 2.7 (7)°, φ = 132 (14)° researchgate.netnih.gov
CyclohexaneChairQT = 0.565 (2) Å, θ = 177.6 (2)°, φ = 73 (4)° psu.edunih.gov
ThiazolidineEnvelopeQ(2) = 0.167 (3) Å, φ(2) = 352.2 (12)° researchgate.netnih.gov
ThiazolidineEnvelopeQ(2) = 0.2032 (12) Å, φ(2) = 6.1 (4)° psu.edunih.gov
ThiazolidineTwistMax. deviation: -0.131 (S1) & 0.143 (C3) Å nih.gov

Q, θ, and φ are the Cremer-Pople puckering parameters for six-membered rings. Q(2) and φ(2) are the parameters for five-membered rings. QT represents the total puckering amplitude.

Energy Landscapes of Conformational Isomers

The conformational flexibility of the 6-thia-9-azaspiro[4.5]decane system can be described by a potential energy surface, which maps the energy of the molecule as a function of its geometry. The stable conformations, such as the chair form of the cyclohexane ring and the envelope/twist forms of the thiazolidine ring, correspond to local minima on this energy landscape.

While specific computational studies detailing the complete energy landscape for the parent 6-thia-9-azaspiro[4.5]decane are not extensively reported, the consistent observation of the chair conformation for the cyclohexane moiety in numerous crystal structures strongly suggests it is the global energy minimum. psu.eduresearchgate.netnih.gov Other conformations, like the boat or twist-boat, would be significantly higher in energy. For the thiazolidine ring, the energy difference between the various envelope and twist conformations is generally small, and the barrier to interconversion is low. semanticscholar.org The specific substituents on the rings can shift the energy balance, favoring one particular conformer over others. Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to optimize geometries and confirm the stability of these observed conformations. researchgate.net

Stereochemical Investigations: Enantiomeric and Diastereomeric Considerations

The spiro carbon atom in 6-thia-9-azaspiro[4.5]decane is a stereogenic center, meaning the molecule is inherently chiral. The presence of additional substituents on either the thiazolidine or cyclohexane rings can introduce more chiral centers, leading to the possibility of multiple diastereomers and enantiomers. grafiati.com

The synthesis of these compounds often results in a racemic mixture, containing equal amounts of both enantiomers, which may crystallize together in a centrosymmetric space group. psu.edu However, diastereoselective syntheses have been developed to control the relative stereochemistry of the different chiral centers. semanticscholar.org Furthermore, methods for the resolution of enantiomers or enantioselective synthesis have been reported for related spiro systems, allowing for the isolation of single enantiomers. grafiati.com The absolute configuration of these stereoisomers, once isolated, can be unequivocally determined by X-ray crystallography, as discussed previously. grafiati.comcsic.es The distinct stereochemistry of these isomers is crucial as it often leads to different biological activities.

Computational and Theoretical Studies

Quantum Mechanical Calculations (e.g., DFT)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the fundamental properties of a molecule. For 6-thia-9-azaspiro[4.5]decane, such studies would be invaluable but have not been published.

Geometry Optimization and Electronic Structure Analysis

A foundational computational step would involve geometry optimization to determine the most stable three-dimensional conformation of the molecule. This analysis would provide key data on bond lengths, bond angles, and dihedral angles. Subsequent electronic structure analysis would yield insights into the distribution of electrons, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map, all of which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which are vital for characterizing the compound and corroborating experimental data. For 6-thia-9-azaspiro[4.5]decane, DFT calculations could forecast its expected NMR (¹H and ¹³C) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. However, no such predictive studies have been documented.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a detailed understanding of reaction kinetics and mechanisms. Investigations into the synthesis or degradation pathways of 6-thia-9-azaspiro[4.5]decane using these methods are currently absent from the literature.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of the flexible piperidine (B6355638) and tetrahydrothiophene (B86538) rings within the spirocyclic system. These simulations would reveal the accessible conformations over time and their relative stabilities, which is critical for understanding how the molecule's shape influences its properties. No MD studies specifically targeting 6-thia-9-azaspiro[4.5]decane have been reported.

Docking and Molecular Modeling Studies (Excluding Biological Target Interactions)

While the user instructions exclude biological targets, molecular docking and modeling can also be used to study interactions with non-biological hosts, such as cyclodextrins, or to understand its potential for self-assembly or interaction with material surfaces. There is no available research on such non-biological modeling for this compound.

Prediction of Chemical Reactivity and Selectivity

The electronic structure data from quantum mechanical calculations can be used to predict sites of reactivity. For instance, the energies of the frontier molecular orbitals (HOMO and LUMO) and calculated atomic charges can indicate where the molecule is most likely to undergo nucleophilic or electrophilic attack. Such theoretical predictions of reactivity and selectivity for 6-thia-9-azaspiro[4.5]decane have not been performed or published.

Theoretical Spectroscopic Characterization (e.g., Predicted Collision Cross Section)

While comprehensive theoretical spectroscopic characterizations—such as predicted Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra—for 6-thia-9-azaspiro[4.5]decane are not extensively detailed in publicly available research, computational methods are widely employed to predict various physicochemical properties of chemical compounds. A key example of such a predicted parameter is the collision cross section (CCS).

The CCS is a measure of the three-dimensional shape of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS) for enhancing compound identification and characterization. jaspershenlab.com Advanced computational techniques, often utilizing machine learning and artificial neural networks, can predict CCS values based on a compound's structure. nih.govmdpi.com These predictions are valuable for the tentative identification of new or uncharacterized compounds in complex mixtures. nih.gov

For a closely related derivative, (8S)-10-oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid, predicted CCS values have been calculated for various adducts using computational tools. uni.lu These theoretical values provide an indication of the expected ion mobility behavior of the molecule and its derivatives.

The predicted collision cross section values for different ionic adducts of (8S)-10-oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid are presented below. uni.lu

Table 1. Predicted Collision Cross Section (CCS) Values for (8S)-10-oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+216.06889147.0
[M+Na]+238.05083152.6
[M-H]-214.05433148.0
[M+NH4]+233.09543167.1
[M+K]+254.02477149.5
[M+H-H2O]+198.05887142.3
[M+HCOO]-260.05981157.2
[M+CH3COO]-274.07546176.4
[M+Na-2H]-236.03628146.9
[M]+215.06106141.2
[M]-215.06216141.2

Data sourced from PubChem. uni.lu The values were calculated using the CCSbase prediction tool.

Advanced Spectroscopic Characterization Techniques Methodologies and Interpretations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 6-thia-9-azaspiro[4.5]decane derivatives in solution. researchgate.net It provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for a complete assignment of the molecular structure.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the basic framework of spiro heterocycles. researchgate.netorientjchem.org In derivatives of 6-thia-9-azaspiro[4.5]decane, the proton NMR spectrum typically displays signals corresponding to the methylene (B1212753) protons of the piperidine (B6355638) and tetrahydrothiophene (B86538) rings. For instance, in substituted 1-thia-4-azaspiro[4.5]decan-3-ones, the methylene protons of the thiazolidinone ring appear at specific chemical shifts, confirming the ring's presence. researchgate.net Similarly, the ¹³C NMR spectrum provides evidence for the spiro-carbon, which is a key characteristic of this class of compounds, along with the signals for the other carbon atoms in the heterocyclic rings. The absence of a C=S signal in the ¹³C-NMR spectra of certain thioglycoside derivatives confirms the attachment of the sugar moiety at the sulfur atom. researchgate.net

Table 1: Representative NMR Data for Thia-Azaspiro[4.5]decane Derivatives

Nucleus Functional Group Representative Chemical Shift (ppm)
¹H Thiazolidinone-CH₂ ~3.37 - 3.39
¹H NH (tautomerized with C=S) ~13.25
¹³C Spiro-carbon Varies based on substitution
¹³C C=O (in derivatives) Varies

Note: Chemical shifts are highly dependent on the solvent, concentration, and specific substitutions on the core structure.

For complex derivatives of 6-thia-9-azaspiro[4.5]decane, one-dimensional NMR spectra can be insufficient due to signal overlap. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities. orientjchem.org

COSY (Correlation Spectroscopy) : Establishes proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the piperidine and tetrahydrothiophene rings.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the spiro-carbon and its connectivity to the surrounding protons, as well as for establishing the positions of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons. This is critical for determining the stereochemistry and preferred conformation of the spirocyclic system.

The 6-thia-9-azaspiro[4.5]decane framework is not rigid and can undergo conformational changes in solution. Variable Temperature (VT) NMR is a powerful technique to study these dynamics. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as the broadening or sharpening of peaks. These changes can indicate that the molecule is undergoing exchange between different conformations. copernicus.org For example, at low temperatures, the exchange process may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. researchgate.netresearchgate.net Analysis of this data can provide thermodynamic parameters for the conformational equilibrium.

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into their structure and dynamics in the solid phase. wikipedia.orgst-andrews.ac.uk This is particularly valuable for studying crystalline forms, polymorphs, and amorphous solids. europeanpharmaceuticalreview.comnih.gov For a compound like 6-thia-9-azaspiro[4.5]decane, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell. europeanpharmaceuticalreview.com

Characterize intermolecular interactions, such as hydrogen bonding, in the solid state.

Study the dynamics of the molecule within the crystal lattice. europeanpharmaceuticalreview.com

Analyze the structure of derivatives formulated in solid dosage forms. europeanpharmaceuticalreview.com

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solids. st-andrews.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of the molecular formula. For example, the hydrochloride salt of an oxidized derivative, 6λ⁶-thia-9-azaspiro[4.5]decane-6,6-dione, has a molecular formula of C₈H₁₅NO₂S. uni.lu An HRMS experiment would aim to find an ion corresponding to the exact mass of the protonated molecule [M+H]⁺, which would validate this formula and distinguish it from other potential formulas with the same nominal mass.

Table 2: Predicted m/z Values for a 6-thia-9-azaspiro[4.5]decane Derivative (C₈H₁₅NO₂S)

Adduct Predicted m/z
[M+H]⁺ 190.08963
[M+Na]⁺ 212.07157

Data sourced from PubChem for 6λ⁶-thia-9-azaspiro[4.5]decane-6,6-dione. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For the parent 6-thia-9-azaspiro[4.5]decane, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching : A peak typically in the region of 3300-3500 cm⁻¹, indicative of the secondary amine in the piperidine ring.

C-H stretching : Strong absorptions just below 3000 cm⁻¹ due to the sp³ hybridized C-H bonds in the saturated rings.

C-N stretching : Found in the 1000-1250 cm⁻¹ region.

C-S stretching : Weaker absorptions typically in the 600-800 cm⁻¹ range.

In derivatives, other strong bands would appear, such as a C=O stretching band around 1650-1750 cm⁻¹ for ketone or amide functionalities. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, offering a structural fingerprint of the compound.

Methodology: A sample of 6-thia-9-azaspiro[4.5]decane would be irradiated with a monochromatic laser source. The scattered light, collected at a 90-degree angle, is then passed through a spectrometer to analyze the frequency shifts. These shifts, known as Raman shifts, correspond to the vibrational modes of the molecule.

Interpretation of Expected Spectra: The Raman spectrum of 6-thia-9-azaspiro[4.5]decane would be characterized by specific peaks corresponding to the vibrations of its functional groups and skeletal structure.

C-S Vibrations: The carbon-sulfur bond in the tetrahydrothiophene ring would exhibit characteristic stretching vibrations typically found in the 600-800 cm⁻¹ region. The precise position would be sensitive to the conformation of the five-membered ring.

C-N Vibrations: The carbon-nitrogen bonds within the piperidine ring would produce stretching modes in the 1000-1200 cm⁻¹ range.

N-H Vibrations: The N-H bond of the secondary amine would have a characteristic stretching frequency, typically appearing in the 3200-3500 cm⁻¹ region. The broadness and position of this peak can provide insights into hydrogen bonding.

C-H Vibrations: Stretching vibrations for the C-H bonds of the cyclohexane (B81311) and piperidine rings would be observed in the 2800-3000 cm⁻¹ region.

Spirocenter Vibrations: The spirocyclic carbon atom introduces unique vibrational modes, often referred to as "breathing" modes of the rings, which would appear in the lower frequency "fingerprint" region (below 1500 cm⁻¹).

Hypothetical Raman Spectral Data for 6-thia-9-azaspiro[4.5]decane

Raman Shift (cm⁻¹) Assignment
~650-750 C-S Stretch
~1050-1150 C-N Stretch
~1450 CH₂ Scissoring
~2850-2950 C-H Stretch

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light. It is a powerful tool for studying chiral molecules. While 6-thia-9-azaspiro[4.5]decane itself is achiral, the introduction of a substituent at a non-spiro carbon atom or the synthesis of a chiral derivative could induce chirality.

Methodology: For a chiral derivative of 6-thia-9-azaspiro[4.5]decane, a solution would be analyzed using a CD spectropolarimeter. The instrument measures the difference in absorbance between left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. The resulting spectrum is a plot of this difference, often expressed in terms of molar ellipticity [θ].

Interpretation of Expected Spectra: The CD spectrum, known as a Cotton effect, can be positive or negative and provides information about the absolute configuration and conformation of the chiral centers.

Chromophore Proximity: The electronic transitions responsible for the UV-Vis absorption would give rise to CD signals if they are in a chiral environment. For instance, if a chiral center is introduced near the sulfur or nitrogen atom, the n → σ* transitions of these heteroatoms would become chiroptically active and produce a Cotton effect in the far-UV region.

Exciton Coupling: If two or more chromophores are present in a chiral orientation relative to one another, their electronic transitions can couple, leading to characteristic bisignate (S-shaped or inverted S-shaped) CD signals. This could be observed in derivatives with multiple substituents.

The sign and magnitude of the Cotton effects would be directly related to the stereochemistry of the molecule, allowing for the determination of its absolute configuration by comparing experimental data with theoretical calculations or with spectra of structurally related compounds of known configuration.

6 Thia 9 Azaspiro 4.5 Decane As a Building Block and Scaffold in Chemical Research

Design and Synthesis of Complex Molecules Utilizing the Scaffold

The rigid, spirocyclic nature of the 6-thia-9-azaspiro[4.5]decane scaffold makes it an attractive starting point for the synthesis of complex molecules with well-defined three-dimensional geometries. While specific examples for the 6-thia-9-azaspiro[4.5]decane are not extensively documented in publicly available research, the principles of its use can be inferred from the synthesis of closely related thia-azaspiro[4.5]decane derivatives.

For instance, new 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and subsequently used to create more complex thiazolopyrimidine and 1,3,4-thiadiazole (B1197879) thioglycosides researchgate.net. The initial spiro-thiazolidinone was prepared through a one-pot reaction, and this core was then elaborated through a series of reactions to yield the final, more complex, and biologically active molecules researchgate.net. This demonstrates how the thia-azaspiro[4.5]decane core can serve as a foundational element for the construction of larger, multi-ring systems.

The general strategy for utilizing such scaffolds involves:

Initial Scaffold Synthesis: The synthesis of the core 6-thia-9-azaspiro[4.5]decane, which can be achieved through various multi-step synthetic routes.

Functionalization: The secondary amine and other positions on the rings can be functionalized to introduce a variety of substituents. This allows for the exploration of structure-activity relationships.

Elaboration into Complex Structures: The functionalized scaffold can then be used in further reactions, such as cyclizations or coupling reactions, to build more intricate molecular architectures.

A derivative, (8S)-10-oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid, highlights the potential for introducing chirality and functional groups that can be used for further synthetic transformations scbt.com.

Role in Scaffold Diversity and Exploration of Chemical Space

The 6-thia-9-azaspiro[4.5]decane scaffold is a valuable tool for generating molecular diversity and exploring new regions of chemical space. The concept of "scaffold diversity" is central to modern drug discovery, as it allows for the creation of libraries of compounds with a wide range of shapes and properties.

The utility of a related scaffold, 6-oxa-9-azaspiro[4.5]decane, in generating analogues has been demonstrated molport.com. By applying methods like the Bemis-Murcko Loose Framework, various analogues with substitutions on the rings can be generated molport.com. This same principle can be applied to the 6-thia-9-azaspiro[4.5]decane scaffold, where the nitrogen and carbon atoms of the piperidine (B6355638) and thiomorpholine (B91149) rings can be functionalized to create a library of diverse compounds.

The exploration of chemical space using such scaffolds is crucial for identifying novel bioactive molecules. The rigid nature of the spirocyclic core reduces the conformational flexibility of the resulting molecules, which can lead to higher binding affinities and selectivities for biological targets.

Applications in Material Science Research

Currently, there is limited information available in the public domain regarding the specific applications of 6-thia-9-azaspiro[4.5]decane in material science research. The focus of research on this and related scaffolds has been predominantly in the area of medicinal chemistry and drug discovery.

However, the presence of heteroatoms (sulfur and nitrogen) and the rigid spirocyclic structure could potentially lend itself to applications in areas such as:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms could act as coordination sites for metal ions, potentially forming novel polymeric materials with interesting electronic or catalytic properties.

Functional Monomers: Derivatives of 6-thia-9-azaspiro[4.5]decane could be synthesized to act as monomers in polymerization reactions, leading to the creation of polymers with unique thermal or optical properties.

Further research is needed to explore the potential of this scaffold in the field of material science.

Development of Novel Synthetic Methodologies around the Scaffold

The development of efficient and versatile synthetic methodologies is crucial for the widespread use of any chemical scaffold. While specific methods developed around the 6-thia-9-azaspiro[4.5]decane scaffold are not extensively reported, general synthetic strategies for related spiro[4.5]decane systems can be considered.

For example, a one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been developed rsc.orgnih.gov. This domino reaction involves a palladium-catalyzed coupling and spirocyclization, forming three new carbon-carbon bonds in a single step rsc.orgnih.gov. Such a strategy could potentially be adapted for the synthesis of the 6-thia-9-azaspiro[4.5]decane core or its derivatives.

Another approach involves the three-component condensation of a phenol, an aldehyde, and a nitrile to synthesize 2-azaspiro[4.5]deca-6,9-dien-8-ones researchgate.net. This highlights the potential for multi-component reactions to efficiently construct the spirocyclic framework.

The development of novel synthetic methodologies for the 6-thia-9-azaspiro[4.5]decane scaffold would likely focus on:

Stereoselective Synthesis: To control the stereochemistry at the spirocenter and other chiral centers.

Efficient Functionalization: To allow for the easy introduction of a wide range of chemical groups.

Combinatorial Synthesis: To enable the rapid generation of libraries of derivatives for screening purposes.

Chemical Probe Development (excluding specific biological targets)

Chemical probes are essential tools for studying biological processes. The 6-thia-9-azaspiro[4.5]decane scaffold has the potential to serve as a core structure for the development of such probes. The design of a chemical probe typically involves incorporating a reporter group (e.g., a fluorescent dye, a radioactive isotope, or a photoaffinity label) and a reactive group for covalent attachment to a target molecule, onto a core scaffold that provides the desired physicochemical properties and spatial orientation.

The principles of using spirocyclic scaffolds in probe development can be seen in the synthesis of photoreactive chemical probes for investigating plasmepsin targets unimi.it and the development of 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands researchgate.net. In the latter case, a fluorine-18 (B77423) radiolabel was incorporated into the molecule to allow for positron emission tomography (PET) imaging researchgate.net.

Similarly, the 6-thia-9-azaspiro[4.5]decane scaffold could be functionalized with:

Fluorophores: For use in fluorescence microscopy and other imaging techniques.

Photoaffinity Labels: Such as benzophenones or diazirines, to allow for covalent cross-linking to interacting proteins upon photoactivation.

Biotin or Alkyne Tags: For subsequent purification or detection of target molecules.

The rigid nature of the scaffold would help to position these functional groups in a precise manner, which is crucial for the design of effective chemical probes.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Modern synthetic methodologies that hold significant promise for the construction of the 6-thia-9-azaspiro[4.5]decane core include:

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods would provide access to chiral, non-racemic 6-thia-9-azaspiro[4.5]decane, which is crucial for investigating its potential biological activities. This could involve the use of chiral catalysts, such as organocatalysts or transition-metal complexes, to control the stereochemistry of key bond-forming reactions.

Photocatalysis and Electrochemistry: These green chemistry approaches can enable novel bond formations under mild conditions, potentially reducing the need for harsh reagents and high temperatures. rsc.org The application of visible-light photocatalysis, for instance, could facilitate radical-mediated cyclization reactions to construct the spirocyclic framework.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction optimization. springerprofessional.deresearchgate.net Developing a flow-based synthesis of 6-thia-9-azaspiro[4.5]decane could enable the rapid production of analogues for screening and further development. This approach allows for precise control over reaction parameters, leading to improved yields and purity. springerprofessional.de

Multicomponent Reactions: Designing one-pot multicomponent reactions to assemble the 6-thia-9-azaspiro[4.5]decane scaffold from simple starting materials would significantly improve synthetic efficiency by reducing the number of purification steps and minimizing waste.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic Asymmetric SynthesisAccess to enantiomerically pure compoundsDevelopment of novel chiral catalysts and reaction conditions
Photocatalysis and ElectrochemistryMild reaction conditions, reduced wasteExploration of novel photochemical and electrochemical cyclization strategies
Flow ChemistryImproved safety, scalability, and optimizationDesign and implementation of continuous flow processes
Multicomponent ReactionsHigh atom economy, reduced synthetic stepsDiscovery of novel multicomponent reactions for scaffold assembly

Exploration of Novel Chemical Transformations

Beyond its synthesis, the chemical reactivity of 6-thia-9-azaspiro[4.5]decane is a fertile ground for investigation. Understanding how the sulfur and nitrogen heteroatoms and the spirocyclic core influence its reactivity will be key to unlocking its potential.

Future research in this area could explore:

C-H Activation/Functionalization: The direct functionalization of C-H bonds on the spirocyclic backbone would provide a powerful tool for rapidly generating a library of derivatives. citedrive.comrsc.org Transition-metal-catalyzed C-H activation could be employed to introduce a variety of substituents, allowing for the fine-tuning of the compound's properties.

Ring-Opening and Ring-Expansion/Contraction Reactions: Investigating the stability of the heterocyclic rings and their propensity for rearrangement could lead to the discovery of novel scaffolds. wikipedia.org For instance, selective cleavage and reformation of bonds could provide access to unique bridged or fused heterocyclic systems.

[3+2] Cycloaddition Reactions: The nitrogen and sulfur atoms could participate in or influence cycloaddition reactions, providing a pathway to more complex fused or spirocyclic systems. researchgate.netrsc.org

Derivatization of the Heteroatoms: The nitrogen atom of the azaspirodecane moiety provides a handle for further functionalization, such as acylation, alkylation, or arylation, to modulate the compound's physicochemical properties.

Advanced Computational Modeling for Predictive Chemistry

In silico methods are becoming indispensable tools in modern chemical research. Advanced computational modeling can provide valuable insights into the properties and reactivity of 6-thia-9-azaspiro[4.5]decane, guiding experimental efforts and accelerating the discovery process.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the compound's geometric and electronic structure, conformational preferences, and spectroscopic properties. mdpi.comnih.govresearchgate.net This information can help in understanding its reactivity and designing new reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a particular biological activity is identified for derivatives of 6-thia-9-azaspiro[4.5]decane, QSAR models can be developed to correlate structural features with activity. nih.govrsc.orgnih.govwikipedia.org These models can then be used to predict the activity of new, unsynthesized analogues, prioritizing synthetic targets.

Machine Learning (ML) in Synthesis and Property Prediction: Machine learning algorithms can be trained on existing data from related heterocyclic compounds to predict optimal reaction conditions for the synthesis of 6-thia-9-azaspiro[4.5]decane and its derivatives. nih.govacs.orgresearchgate.netproquest.com ML can also be used to predict various physicochemical and biological properties. nih.gov

Computational MethodApplicationPotential Outcome
Density Functional Theory (DFT)Prediction of structure, stability, and reactivityGuidance for synthetic and mechanistic studies
QSAR ModelingCorrelation of structure with biological activityPredictive models for designing more potent compounds
Machine Learning (ML)Optimization of synthetic routes and property predictionAccelerated discovery of new derivatives with desired properties

Design of Next-Generation Spirocyclic Scaffolds with Tunable Properties

Building upon the foundational knowledge of 6-thia-9-azaspiro[4.5]decane, future research can focus on the rational design of more complex and functionalized spirocyclic scaffolds with tailored properties for specific applications.

Unexplored avenues in this domain include:

Bioisosteric Replacement and Scaffold Hopping: The sulfur and nitrogen atoms, as well as the carbocyclic rings, can be systematically replaced with other heteroatoms or ring systems to explore the impact on the scaffold's properties. This approach can lead to the discovery of novel spirocyclic systems with improved biological activity or material characteristics.

Development of Stimuli-Responsive Scaffolds: By incorporating functional groups that respond to external stimuli such as light, pH, or temperature, it may be possible to create "smart" spirocyclic scaffolds. These could have applications in drug delivery systems, where the release of a therapeutic agent is triggered by specific environmental cues.

Incorporation into Polymeric and Supramolecular Architectures: The 6-thia-9-azaspiro[4.5]decane unit could serve as a unique building block for the synthesis of novel polymers or supramolecular assemblies. The defined three-dimensional structure of the spirocycle could impart specific organizational properties to the resulting materials.

Design of Biodegradable Scaffolds: For applications in areas such as tissue engineering or environmentally friendly materials, the design of biodegradable spirocyclic scaffolds is a compelling goal. rsc.org This could involve the incorporation of labile linkages into the spirocyclic framework that can be cleaved under specific physiological or environmental conditions.

Q & A

Q. Q1. What are the standard synthetic routes for 6-thia-9-azaspiro[4.5]decane, and how are structural impurities minimized?

Synthesis typically involves cyclization reactions between diamines and sulfur-containing carbonyl precursors under acidic or catalytic conditions. For example, spirocyclic frameworks are formed via intramolecular cyclization, with careful control of temperature (e.g., 80–100°C) and solvent polarity (e.g., THF or benzene) to favor spiro ring closure . Impurities such as linear by-products are mitigated using purification techniques like crystallization or column chromatography. Structural confirmation relies on ¹H/¹³C NMR (to verify spiro connectivity) and high-resolution mass spectrometry (HRMS) (to confirm molecular formula) .

Reactivity and Functionalization

Q. Q2. How does the sulfur atom in 6-thia-9-azaspiro[4.5]decane influence its chemical reactivity?

The thia group enhances electrophilic substitution reactivity at adjacent positions. For instance, sulfur’s electron-withdrawing effects activate the spirocyclic system for alkylation or acylation at the nitrogen atoms. Reaction with acyl chlorides in the presence of a base (e.g., Et₃N) yields carboxamide derivatives, while alkyl halides produce N-alkylated analogs . Oxidation of the sulfur atom (e.g., using H₂O₂) can generate sulfoxide or sulfone derivatives, altering ring strain and pharmacological activity .

Structural and Stereochemical Analysis

Q. Q3. What advanced techniques resolve stereochemical ambiguities in 6-thia-9-azaspiro[4.5]decane derivatives?

X-ray crystallography is critical for determining absolute configurations, especially in chiral spiro systems. For example, derivatives with benzothiazole substituents (e.g., 8-(4-dimethylaminophenyl)-9-benzothiazolyl analogs) have been structurally resolved to confirm axial chirality . Dynamic NMR studies can also assess conformational flexibility, while computational methods (DFT calculations) predict stability of stereoisomers .

Biological Activity and Target Identification

Q. Q4. What methodologies identify protein targets for 6-thia-9-azaspiro[4.5]decane derivatives in neurological research?

Kinase selectivity profiling using ATP-competitive binding assays (e.g., KinomeScan) identifies interactions with targets like MAPK or PI3K. For enzyme inhibition studies, kinetic assays (e.g., fluorogenic substrates for proteases) quantify IC₅₀ values. Structural analogs with methyl or halogen substituents show enhanced blood-brain barrier penetration, assessed via PAMPA-BBB assays .

Advanced Synthetic Optimization

Q. Q5. How can factorial design improve yield in multi-step syntheses of 6-thia-9-azaspiro[4.5]decane?

A 2³ factorial design optimizes critical variables: temperature, catalyst loading, and solvent polarity. For example, refluxing in anhydrous benzene with a 10 mol% ZnCl₂ catalyst maximizes yield (≥75%) while minimizing side-product formation. Response surface methodology (RSM) further refines conditions for scalability .

Data Contradictions in Biological Activity

Q. Q6. How do researchers reconcile conflicting reports on the anticancer activity of 6-thia-9-azaspiro[4.5]decane derivatives?

Discrepancies often arise from structural variations (e.g., N-substituents) or assay conditions. Meta-analysis of SAR (structure-activity relationship) data reveals that N-ethylcarboxamide derivatives (e.g., CID 71756615) show potent activity against breast cancer cell lines (MCF-7, IC₅₀ = 2.1 µM), whereas methyl analogs are less active (IC₅₀ > 10 µM) . Standardized protocols (e.g., NIH/NCATS assay guidelines) reduce inter-lab variability .

Computational Modeling

Q. Q7. What computational strategies predict the bioactivity of novel 6-thia-9-azaspiro[4.5]decane analogs?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with target proteins like acetylcholinesterase. QSAR models trained on PubChem datasets (e.g., AID 1345083) prioritize compounds with low polar surface area (<90 Ų) for CNS penetration .

Stability and Degradation Pathways

Q. Q8. How do researchers assess the hydrolytic stability of 6-thia-9-azaspiro[4.5]decane under physiological conditions?

Forced degradation studies (pH 1–9 buffers, 37°C) monitored via LC-MS identify labile sites. The sulfur atom is prone to oxidation in acidic media, forming sulfoxides, while the azaspiro ring remains intact in neutral conditions. Stabilization strategies include formulation in lyophilized matrices .

Q. Key Methodological Takeaways

  • Synthesis : Prioritize cyclization catalysts (e.g., ZnCl₂) and anhydrous solvents .
  • Characterization : Combine XRD with dynamic NMR for stereochemical resolution .
  • Bioactivity : Use kinome-wide profiling and PAMPA assays for target validation .
  • Data Analysis : Apply factorial design and QSAR modeling to optimize scaffolds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.